2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzotriazole, a quinoline, and a pyrrolidine. Benzotriazole is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Pyrrolidine is an organic compound with the formula (CH2)4NH .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzotriazole and quinoline moieties are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzotriazole moiety can act as a leaving group in nucleophilic substitution reactions . The quinoline moiety can undergo electrophilic substitution at the carbon atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of nitrogen in the benzotriazole, quinoline, and pyrrolidine moieties could potentially result in basic properties .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-{5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}ethanone, has been studied, revealing nearly planar quinoline units and specific dihedral angles between the pyridine and benzene rings. This structural information is crucial for understanding the chemical behavior and potential applications of similar compounds in various fields, including medicinal chemistry and materials science A. Thiruvalluvar et al., 2007.
Catalytic Behavior in Polymerization
Research into the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, including structures similar to the query compound, has shown significant catalytic activities towards ethylene reactivity, including oligomerization and polymerization. This highlights the potential use of such compounds in industrial polymer production processes Wen‐Hua Sun et al., 2007.
Chemoselective Synthesis
Multicomponent condensation reactions involving similar compounds have been optimized to achieve chemoselective synthesis of complex heterocycles. These reactions are valuable in the development of pharmaceuticals and agrochemicals due to their efficiency and selectivity V. A. Chebanov et al., 2008.
Biological Activities
Compounds with structures related to the query chemical have shown a range of biological activities. For example, certain derivatives have exhibited potent immunosuppressive and immunostimulatory effects, as well as significant cytotoxicity against various cancer cell lines, suggesting potential applications in the development of new immunotherapies and anticancer agents H. Abdel‐Aziz et al., 2011.
Antimicrobial Activity
The synthesis of 1,2,3-triazole derivatives containing structures akin to the query compound has led to the discovery of new antimicrobials. These compounds have been characterized and shown to possess significant activity against various microbial strains, highlighting their potential in addressing antibiotic resistance Bantwal Shivarama Holla et al., 2005.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-20(14-26-18-8-2-1-7-17(18)23-24-26)25-12-10-16(13-25)28-19-9-3-5-15-6-4-11-22-21(15)19/h1-9,11,16H,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRQCGSVVOORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.